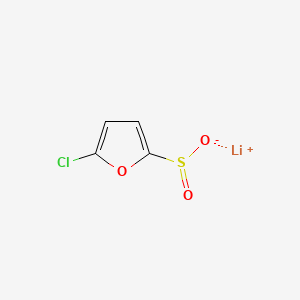
2-chloro-5-difluoromethanesulfonylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-difluoromethanesulfonylpyridine, also known as 5-difluoromethanesulfonyl-2-chloropyridine (DFMCP), is an organic compound and a member of the pyridine family. It is a useful reagent in organic synthesis and has many applications in the field of chemistry. This article will discuss the synthesis of DFMCP, its scientific research applications, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Aplicaciones Científicas De Investigación
DFMCP has a wide range of scientific research applications. It can be used as a reagent in organic synthesis, as a catalyst in the synthesis of heterocyclic compounds, and as a precursor for the synthesis of other compounds. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, DFMCP has been used in the synthesis of polymers, such as polyamides and polyesters.
Mecanismo De Acción
Target of Action
Similar compounds such as trifluoromethylpyridines are known to be used in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries .
Mode of Action
It’s worth noting that similar compounds, such as trifluoromethylpyridines, are thought to exert their effects due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
A related compound, 2-chloro-5-nitrophenol, has been studied for its degradation pathways in bacteria . It’s partially reduced to 2-chloro-5-hydroxylaminophenol via 2-chloro-5-nitrosophenol .
Pharmacokinetics
The compound’s density is 1368 g/mL at 25 °C , which may influence its absorption and distribution.
Result of Action
Similar compounds, such as trifluoromethylpyridines, are used in the protection of crops from pests , suggesting that they may have pesticidal effects.
Action Environment
It’s worth noting that the compound’s storage temperature is 2-8°c , suggesting that temperature may play a role in its stability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFMCP is a useful reagent for organic synthesis in the lab. It is relatively inexpensive and can be stored at room temperature. It is also stable in air and water. However, it is a strong acid and can cause skin irritation.
Direcciones Futuras
DFMCP has many potential future applications. It could be used in the synthesis of more complex molecules, such as polymers and pharmaceuticals. It could also be used as a catalyst for the synthesis of heterocyclic compounds. Additionally, further research could be done to better understand the biochemical and physiological effects of DFMCP and to develop methods to reduce its toxicity.
Métodos De Síntesis
DFMCP can be synthesized through a reaction between 2-chloropyridine and 2,2-difluoromethanesulfonyl chloride in the presence of a base, such as potassium carbonate. This reaction yields a white solid with a melting point of 133-135 °C. The reaction is carried out in a polar solvent, such as dimethylformamide (DMF). The reaction is typically performed at room temperature and does not require any catalyst.
Propiedades
IUPAC Name |
2-chloro-5-(difluoromethylsulfonyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2NO2S/c7-5-2-1-4(3-10-5)13(11,12)6(8)9/h1-3,6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPDGMOZXVGUMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)C(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2NO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.62 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-difluoromethanesulfonylpyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














